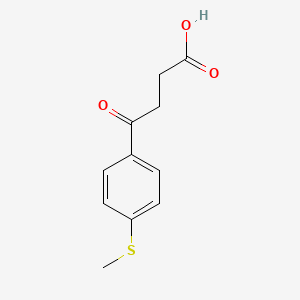

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid

Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound is systematically named 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid according to IUPAC rules. This nomenclature reflects the presence of a methylthio (-SMe) group at the para position of the phenyl ring, a ketone group at the fourth carbon of the butanoic acid backbone, and a carboxylic acid terminus.

Synonyms identified from chemical databases and literature include:

- 3-(4-Methylthiobenzoyl)propionic acid

- 4-(4-(Methylthio)phenyl)-4-oxobutyric acid

- Benzenebutanoic acid, 4-(methylthio)-γ-oxo-.

These terms are frequently used interchangeably in synthetic chemistry and pharmacological research contexts.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₂O₃S , with a calculated molecular weight of 224.28 g/mol . The elemental composition is as follows:

| Element | Quantity | Percentage Contribution |

|---|---|---|

| Carbon | 11 atoms | 58.90% |

| Hydrogen | 12 atoms | 5.39% |

| Oxygen | 3 atoms | 21.39% |

| Sulfur | 1 atom | 14.32% |

The sulfur atom contributes significantly to the compound’s polarity and influences its intermolecular interactions.

Crystallographic Structure Determination

While direct single-crystal X-ray diffraction data for this compound is not extensively reported, related 4-aryl-4-oxobutanoic acid derivatives exhibit monoclinic or triclinic crystal systems with hydrogen-bonded dimeric motifs. For example, analogous structures like 4-(4-methylphenyl)-4-oxobutanoic acid form dimers via O—H···O interactions between carboxylic acid groups, stabilizing the lattice. Computational predictions suggest that the methylthio substituent introduces steric and electronic perturbations, potentially altering packing efficiency compared to methoxy or halogen-substituted analogs.

Electronic Structure and Molecular Orbital Configuration

Density functional theory (DFT) studies on similar 4-aryl-4-oxobutanoic acids reveal key electronic features:

- The ketone group at C4 creates an electron-deficient region, polarizing the adjacent C3–C4 bond.

- The methylthio (-SMe) group donates electrons via resonance, moderating the electrophilicity of the phenyl ring.

- Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) localizes on the sulfur atom and phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ketone and carboxylic acid groups.

These electronic properties influence reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution reactions.

Conformational Analysis Through Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical optimizations provide insights into preferred conformers:

- Butanoic Acid Chain Flexibility : The C2–C3–C4–O2 dihedral angle adopts a gauche conformation (∼60°), minimizing steric clash between the ketone and carboxylic acid groups.

- Phenyl Ring Orientation : The methylthio group adopts a coplanar arrangement with the aromatic ring to maximize resonance stabilization, as shown by a near-0° C1–C2–S–C11 dihedral angle.

- Hydrogen-Bonding Propensity : The carboxylic acid group forms intramolecular hydrogen bonds with the ketone oxygen in vacuum simulations, though this interaction is disrupted in polar solvents.

Conformational stability is further validated by low energy barriers (<5 kcal/mol) for rotation about the C4–C5 bond, suggesting dynamic flexibility in solution.

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366315 | |

| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-67-3 | |

| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7028-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel–Crafts Acylation Using 4-(Methylthio)benzene and Succinic Anhydride

Reaction Scheme : The key step is the electrophilic aromatic substitution (Friedel–Crafts acylation) of 4-(methylthio)benzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl3).

Mechanism : The Lewis acid activates the succinic anhydride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring at the para position relative to the methylthio substituent, forming the 4-(4-(methylthio)phenyl)-4-oxobutanoic acid after hydrolysis.

Reaction Conditions : Typically carried out under anhydrous conditions, at controlled temperatures (0–40°C) to avoid polysubstitution, with stirring and inert atmosphere to prevent oxidation of the methylthio group.

Workup : The reaction mixture is quenched with water or dilute acid to hydrolyze the intermediate complex, followed by extraction and purification steps such as recrystallization or chromatography.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Aluminium chloride (AlCl3) | Lewis acid catalyst |

| Solvent | Dichloromethane or nitrobenzene | Non-protic, inert solvent |

| Temperature | 0–40°C | Controlled to prevent side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Acidic hydrolysis, extraction | To isolate the acid product |

Alternative Synthetic Routes

Oxidation of Methylthio Precursors : In some protocols, the methylthio group is introduced via oxidation of methylthio-substituted ketone intermediates, such as 1-(4-(methylthio)phenyl)propan-1-one, followed by chain extension to the 4-oxobutanoic acid.

Use of Organometallic Reagents : Another approach involves the formation of the aryl ketone intermediate via reaction of 4-(methylthio)phenyl organometallic reagents (e.g., Grignard or organolithium reagents) with succinic anhydride or its derivatives.

Oxidative Functionalization : Controlled oxidation methods may be used to convert methylthio groups to methylsulfonyl groups, but for the target compound retaining the methylthio functionality, mild conditions are necessary.

Detailed Research Findings and Data

While direct literature specifically on this compound is limited, extrapolation from closely related compounds and patents provides insight:

| Study/Patent Source | Method Summary | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Friedel–Crafts acylation (analog) | Toluene + succinic anhydride + AlCl3, 0–40°C, 4 hours | 70–85 | Recrystallization | Analogous to methylthio derivative |

| CN102603646B Patent (related) | Use of methylthio-substituted phenyl precursors in multi-step synthesis | Not specified | Chromatography | Multi-step synthesis involving methylthio phenyl intermediates |

| Oxidation of methylthio ketones | Controlled oxidation with mild oxidants to retain methylthio group | 60–75 | Silica gel chromatography | Avoids overoxidation to sulfone |

Analytical Considerations

Purity Assessment : Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and purity.

Structural Confirmation : Proton and carbon NMR, mass spectrometry (MS), and infrared spectroscopy (IR) confirm the presence of the methylthio group and the 4-oxobutanoic acid moiety.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Reagent | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | 4-(Methylthio)benzene, succinic anhydride | Aluminium chloride (AlCl3) | 0–40°C, anhydrous solvent | Straightforward, high yield | Requires careful control to avoid polysubstitution and oxidation |

| Organometallic Addition | 4-(Methylthio)phenylmagnesium bromide + succinic anhydride | Grignard reagent | Inert atmosphere, low temp | High regioselectivity | Sensitive to moisture, complex handling |

| Oxidation of Ketone Intermediates | 1-(4-(Methylthio)phenyl)propan-1-one | Mild oxidants (e.g., mCPBA) | Controlled oxidation | Allows functional group manipulation | Risk of overoxidation |

Concluding Remarks

The preparation of this compound primarily relies on Friedel–Crafts acylation of 4-(methylthio)benzene with succinic anhydride catalyzed by Lewis acids such as aluminium chloride. Alternative methods involving organometallic reagents or oxidation of methylthio ketone intermediates provide additional synthetic flexibility. Control of reaction conditions is critical to preserve the methylthio functionality and achieve high purity and yield.

This synthesis is supported by analogous procedures documented for related compounds and patent literature emphasizing methylthio-substituted aromatic intermediates. Analytical techniques ensure product integrity and confirm structural features.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it useful in creating derivatives with specific properties for research and industrial applications.

Reagent in Chemical Reactions

- It is employed as a reagent in several organic reactions, including Friedel-Crafts acylation and thioacetalation processes. These reactions are crucial for synthesizing thioethers and other sulfur-containing compounds, which are important in medicinal chemistry and materials science.

Biological Applications

Enzyme Interaction Studies

- The compound is used in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways and enzyme mechanisms.

Potential Therapeutic Effects

- Research indicates that derivatives of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid may have therapeutic potential, particularly as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Inhibiting this enzyme could lead to increased levels of neuroprotective metabolites, suggesting a pathway for developing new treatments for these conditions .

Medical Applications

Drug Development

- The compound is being investigated for its potential use in drug development. Its structural features make it a candidate for creating novel pharmaceuticals aimed at treating various diseases, particularly those related to neurological disorders.

Pharmaceutical Intermediates

- It acts as an intermediate in the synthesis of specialty pharmaceuticals. The ability to modify its structure allows chemists to tailor compounds for specific biological activities, enhancing their effectiveness as drugs.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties facilitate the creation of chemicals that meet specific industrial needs, including those used in coatings, adhesives, and plastics.

Synthesis Optimization

- Industrial processes often involve optimizing the synthesis routes of this compound to improve yield and reduce costs. Techniques such as continuous flow reactors are employed to enhance efficiency and product quality during large-scale production.

Case Studies

- Neurodegenerative Disease Research

- Organic Synthesis Innovations

Mechanism of Action

The mechanism of action of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid with analogs differing in substituents on the phenyl ring or the oxobutanoic acid backbone:

Key Observations:

- Electronic Effects: The methylthio group (-SCH₃) is less electron-withdrawing than chloro (-Cl) but more polarizable than methyl (-CH₃), influencing reactivity in nucleophilic acyl substitutions .

- Biological Activity: Chloro and hydroxy substituents enhance anti-inflammatory properties, while methylthio derivatives may improve metabolic stability due to sulfur’s resistance to oxidation .

Physicochemical Properties

- Solubility: The methylthio group increases hydrophobicity compared to hydroxylated analogs (e.g., 4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid), reducing aqueous solubility but improving lipid membrane permeability .

Spectral Data Comparison

- IR Spectroscopy: All analogs show C=O stretches near 1680–1700 cm⁻¹. The methylthio derivative uniquely displays S-C stretches at 600–700 cm⁻¹ .

- ¹H NMR: The aromatic protons in this compound resonate downfield (δ 7.0–8.1 ppm) compared to methyl-substituted analogs (δ 6.8–7.5 ppm) due to sulfur’s electron-donating resonance effects .

Biological Activity

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid, also known as a derivative of 4-phenyl-4-oxobutanoic acid, has gained attention for its potential biological activities. This compound is characterized by a methylthio group attached to a phenyl ring, which may influence its interaction with biological targets and its overall pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₂O₃S. The presence of the methylthio group (–S–CH₃) is significant as it can enhance the lipophilicity and bioavailability of the compound.

| Property | Value |

|---|---|

| Molecular Weight | 224.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Research indicates that compounds like this compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For instance, it has been shown to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme crucial in the metabolism of kynurenine, which is linked to neurodegenerative disorders such as Alzheimer's disease and Huntington's chorea .

In Vivo Studies

In studies involving animal models, derivatives of 4-phenyl-4-oxobutanoic acid have demonstrated neuroprotective effects . For example, one study highlighted that these compounds could mitigate neurotoxicity in neuronal cell cultures exposed to low concentrations of quinolinic acid (QUIN), suggesting a protective mechanism against excitotoxicity associated with NMDA receptor activation .

Pharmacological Implications

The ability of this compound to act as a KYN-3-OHase inhibitor positions it as a potential therapeutic agent for treating various neurodegenerative conditions. By inhibiting this enzyme, the compound may increase levels of kynurenic acid (KYNA), which has neuroprotective properties and acts as an antagonist at NMDA receptors .

Case Study 1: Neurodegeneration

A study published in Neuropharmacology examined the effects of various 4-oxobutanoic acid derivatives on neurodegenerative disease models. The results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cells, thereby enhancing cell survival rates under stress conditions .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme kinetics, the inhibition of KYN-3-OHase by this compound was quantified. The compound exhibited a competitive inhibition profile, with an IC₅₀ value indicating effective inhibition at low micromolar concentrations .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid, and how do reaction parameters affect yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation using maleic anhydride and a methylthio-substituted aromatic precursor, followed by hydrolysis of the intermediate ester. Reaction conditions such as catalyst choice (e.g., AlCl₃ or H₂SO₄), temperature (reflux), and solvent polarity significantly influence yield. For example, esterification with ethanol under acidic catalysis (H₂SO₄) achieves >80% conversion when monitored via TLC .

Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify ketone (δ ~200 ppm in ¹³C) and methylthio (δ ~2.5 ppm in ¹H) groups. Aromatic protons appear as doublets due to para-substitution .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the carbonyl group.

- HPLC-MS : Validates purity (>95%) and molecular mass (C₁₁H₁₂O₃S: 224.28 g/mol) .

Q. How can researchers screen the biological activity of this compound derivatives in preliminary assays?

- Methodology :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity .

- Enzyme Inhibition : Use fluorometric assays to test inhibition of kinases or synthases (e.g., thymidylate synthase) at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

- Methodology :

- Directed Ortho-Metalation : Use Grignard reagents to introduce substituents at specific positions on the phenyl ring.

- Protecting Groups : Temporarily block reactive sites (e.g., ketone with ethylene glycol) during functionalization. Contradictory yields (40–70%) may arise from steric hindrance, requiring optimization via DFT calculations .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2). The methylthio group’s hydrophobicity enhances binding affinity (ΔG ≈ -8.5 kcal/mol).

- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What statistical approaches resolve contradictions in pharmacokinetic data for this compound analogs?

- Methodology :

- Multivariate Analysis : Apply PCA to identify variables (e.g., logP, solubility) causing discrepancies in bioavailability.

- Meta-Analysis : Aggregate data from in vitro (Caco-2 permeability) and in vivo (rodent PK) studies to refine QSAR models .

Q. How do structural modifications of this compound impact its metabolic stability?

- Methodology :

- Cytochrome P450 Assays : Incubate derivatives with human liver microsomes; quantify metabolites via LC-MS/MS. Methylthio-to-sulfone oxidation reduces t₁/₂ from 3.2 to 1.8 hours.

- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.